4-Aminopyridazin-3(2H)-one

Übersicht

Beschreibung

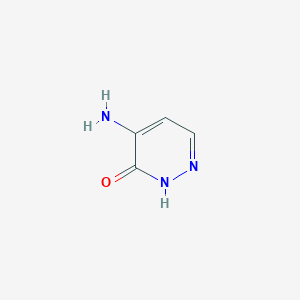

4-Aminopyridazin-3(2H)-one is a heterocyclic compound with a pyridazine ring structure It is characterized by the presence of an amino group at the 4-position and a keto group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Aminopyridazin-3(2H)-one can be synthesized through various methods. One common approach involves the reaction of hydrazine hydrate with 3-pyridazine-6-carboxylic acid . Another method includes the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Aminopyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted pyridazinones, which can be further utilized in various chemical and pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Aminopyridazin-3(2H)-one has emerged as a promising scaffold for the development of inhibitors targeting Fatty Acid Binding Protein 4 (FABP4). FABP4 is implicated in several metabolic disorders, including obesity and diabetes. Recent studies have optimized derivatives of this compound to enhance potency and selectivity against FABP4, leading to the identification of compounds with low IC50 values (e.g., 1.57 μM) that outperform existing therapies .

Table 1: Summary of FABP4 Inhibitors Derived from this compound

| Compound | IC50 Value (μM) | Biological Activity | Reference |

|---|---|---|---|

| 14e | 1.57 | FABP4 Inhibition | |

| 14a | 2.10 | FABP4 Inhibition | |

| 14b | 1.80 | FABP4 Inhibition |

Anticancer Research

The compound has also been investigated for its potential in oncology. Researchers have synthesized a series of pyridazinone derivatives that target specific kinases involved in cancer progression. These studies have shown that certain derivatives exhibit significant inhibitory effects on kinases such as Monopolar Spindle 1 (MPS1) and Aurora kinases, which are crucial for cell division and are often dysregulated in cancer .

Case Study: Kinase Inhibition

A library of compounds based on this compound was screened against a panel of kinases, revealing several potent inhibitors with favorable pharmacokinetic profiles. The binding interactions were elucidated through X-ray crystallography, providing insights into the design of next-generation inhibitors .

Neuropharmacology

In neuropharmacology, derivatives of this compound have been explored for their effects on potassium channels, particularly in conditions such as multiple sclerosis and other demyelinating diseases. These compounds can restore impulse conduction in demyelinated fibers by blocking specific potassium channels, thereby improving neuronal function and potentially offering therapeutic benefits .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Research indicates that certain derivatives exhibit activity against various bacterial strains, making them candidates for further development as antibacterial agents.

Wirkmechanismus

The mechanism of action of 4-Aminopyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inhibitor of fatty acid-binding protein 4 (FABP4), which plays a role in metabolic and inflammatory pathways . By binding to FABP4, this compound can modulate the activity of the protein, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Aminopyridazin-3(2H)-one include:

- 4,5-Dihydro-3(2H)-pyridazinones

- 6-Aryl-pyridazin-3-amines

- 4-Amino-6-(hetaryl)pyridazin-3-ones

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for FABP4 inhibitors highlights its potential in drug discovery and development .

Biologische Aktivität

4-Aminopyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antiproliferative effects, antiangiogenic properties, and potential as a fatty acid-binding protein (FABP4) inhibitor. The information is supported by various studies and data tables summarizing key findings.

Overview of this compound

This compound is classified as a pyridazinone derivative, which has been explored for its pharmacological potential. It has shown promise in various therapeutic areas, particularly in oncology and metabolic disorders.

Antiproliferative Activity

Case Studies and Findings:

- Cell Line Studies : A series of aminopyridazin-3(2H)-one derivatives were synthesized and evaluated for their antiproliferative activities against several human cancer cell lines, including SH-SY5Y (neuroblastoma), K562 (leukemia), and AGS (gastric cancer). Notably, compound 8a demonstrated comparable activity to the standard fluorouracil, indicating strong antiproliferative properties. Additionally, compounds 8b, 8e, and 9c-e exhibited selective activity against SH-SY5Y cells, with low micromolar GI50 values .

- Mechanism of Action : The antiproliferative effects were associated with the induction of apoptosis and cell cycle arrest at the G0/G1 phase in SH-SY5Y cells, suggesting that these compounds may interfere with cellular proliferation pathways .

Antiangiogenic Properties

Research Findings:

- Inhibition of Proangiogenic Cytokines : Compound 4g was identified as a potent antiangiogenic agent capable of inhibiting various proangiogenic cytokines such as TNFα, VEGF, FGFb, and TGFβ. This suggests its potential utility in cancer therapy by disrupting the angiogenesis process that supports tumor growth .

- Comparative Analysis : In comparative studies, compound 4g showed inhibitory activity similar to that of methotrexate, a well-known anticancer drug. This positions it as a promising candidate for further development in antiangiogenic therapies .

FABP4 Inhibition Potential

Recent Developments :

Recent research has focused on optimizing 4-amino-pyridazin-3(2H)-one derivatives as inhibitors of fatty acid-binding protein 4 (FABP4). FABP4 is implicated in insulin resistance and obesity-related diseases:

- Potency Assessment : The most potent analog identified in this series had an IC50 value of 1.57 μM, which is lower than that of existing FABP4 inhibitors. This highlights the potential for these compounds to be developed into effective therapeutic agents for metabolic disorders .

- In Silico Studies : Advanced modeling techniques were employed to predict the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, further supporting their candidacy for clinical development .

Summary Table of Biological Activities

| Activity Type | Compound(s) | Key Findings |

|---|---|---|

| Antiproliferative | 8a | Comparable to fluorouracil; induces apoptosis |

| 8b, 8e | Selective activity against SH-SY5Y cells | |

| Antiangiogenic | 4g | Inhibits TNFα, VEGF; similar to methotrexate |

| FABP4 Inhibition | 14e | IC50 = 1.57 μM; potential for metabolic disorders |

Eigenschaften

IUPAC Name |

5-amino-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-1-2-6-7-4(3)8/h1-2H,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROMXVIODDASTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458229 | |

| Record name | 4-Aminopyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55271-46-0 | |

| Record name | 4-Amino-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55271-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key synthetic route to obtain 4-Aminopyridazin-3(2H)-ones with diverse functionalities at the 5-position?

A1: A highly effective method involves the reductive cleavage of isoxazolo[3,4-d]pyridazinones. [] This approach utilizes readily available starting materials like ethyl 4-acylisoxazole-3-carboxylates and employs a one-pot reaction with a suitable hydrazine in the presence of a Palladium on Carbon (Pd/C) catalyst. This methodology allows for the introduction of various oxygenated carbon chains at the 5-position of the 4-Aminopyridazin-3(2H)-one scaffold, significantly broadening the scope for exploring the structure-activity relationship of this class of compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.